molecular formula C8H5NO B1443011 5-ETHYNYLPICOLINALDEHYDE CAS No. 940911-03-5

5-ETHYNYLPICOLINALDEHYDE

Cat. No.: B1443011
CAS No.: 940911-03-5
M. Wt: 131.13 g/mol
InChI Key: KGQQNIMWZHCSCK-UHFFFAOYSA-N
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Description

5-Ethynylpicolinaldehyde is a chemical compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol It is known for its unique structure, which includes an ethynyl group attached to a picolinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynylpicolinaldehyde can be synthesized through multiple routes. One common method involves the reaction of 5-(trimethylsilyl)ethynylpyridine-2-carbaldehyde with potassium carbonate in methanol at room temperature. The reaction mixture is then concentrated under reduced pressure, and the product is precipitated by adding ice-cold water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethynylpicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethynylpicolinaldehyde involves its interaction with DNA. It binds to the DNA double helix and inhibits the replication of DNA by inhibiting the enzyme DNA polymerase . This inhibition prevents the proliferation of cancer cells, making it a potent anticancer agent.

Comparison with Similar Compounds

  • 5-Bromo-3-ethynylpyridine-2-carbaldehyde
  • 5-Ethynylpyridine-2-carbaldehyde

Comparison: 5-Ethynylpicolinaldehyde is unique due to its specific structure, which includes both an ethynyl group and an aldehyde group attached to a pyridine ring. This combination imparts distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethynylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQNIMWZHCSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726191
Record name 5-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940911-03-5
Record name 5-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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